molecular formula C10H9BrF2O2S B14064454 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

Cat. No.: B14064454
M. Wt: 311.14 g/mol
InChI Key: AIYBMMQTDHNVBT-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and a mercaptophenyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy and mercaptophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group can participate in various chemical reactions, while the mercapto group can form strong bonds with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one
  • 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

Uniqueness

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the bromine atom, difluoromethoxy group, and mercaptophenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9BrF2O2S

Molecular Weight

311.14 g/mol

IUPAC Name

1-bromo-3-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-4-8(16)1-2-9(6)15-10(12)13/h1-2,4,10,16H,3,5H2

InChI Key

AIYBMMQTDHNVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)CC(=O)CBr)OC(F)F

Origin of Product

United States

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